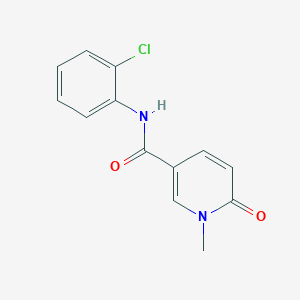
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of pyridine carboxamides. CCMI has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels and modulate the release of neurotransmitters such as glutamate and GABA. This compound has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and analgesic effects. This compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit a high degree of selectivity, which may reduce the risk of unwanted side effects. However, this compound also has some limitations, including its low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a challenging condition to treat. This compound has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, the development of more soluble derivatives of this compound may improve its efficacy and reduce its limitations for lab experiments.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anticonvulsant, neuroprotective, and analgesic properties in preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with methylamine, followed by the cyclization of the resulting intermediate with 3-pyridine carboxylic acid. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, neuroprotective, and analgesic properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
特性
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-9(6-7-12(16)17)13(18)15-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWIBNMHHMKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)
